molecular formula C13H15NO3 B3406005 (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid CAS No. 1820575-90-3

(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Cat. No. B3406005
CAS RN: 1820575-90-3
M. Wt: 233.26 g/mol
InChI Key: AHVBATBBFVYBGJ-CMPLNLGQSA-N
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Description

The compound “(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid” is a piperidine derivative. Piperidines are a class of organic compounds containing a six-membered ring with one nitrogen atom . The “2S,3S” notation indicates the configuration of the chiral centers in the molecule . The presence of a carboxylic acid (-COOH) and a ketone (=O) functional group can also be inferred from the name .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the six-membered piperidine ring, with the phenyl, methyl, ketone, and carboxylic acid groups attached at the positions indicated by the name . The “2S,3S” notation indicates the stereochemistry at the 2nd and 3rd positions of the piperidine ring .


Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. The presence of the carboxylic acid group allows for reactions typical of carboxylic acids, such as esterification and amide formation . The ketone group can undergo reactions such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could allow for hydrogen bonding, affecting its solubility and boiling point .

Future Directions

The study of piperidine derivatives is an active area of research, given their prevalence in biologically active compounds. Future research could explore the synthesis, reactivity, and potential applications of this specific compound .

Mechanism of Action

Mode of Action

The exact mode of action of (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is currently unknown due to the lack of specific information about its primary targets . Once the targets are identified, it will be possible to explain how the compound interacts with its targets and the resulting changes.

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.

properties

IUPAC Name

(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-14-11(15)8-7-10(13(16)17)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,16,17)/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVBATBBFVYBGJ-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
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